molecular formula C20H14N2O2 B11978125 Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- CAS No. 195248-16-9

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-

Cat. No.: B11978125
CAS No.: 195248-16-9
M. Wt: 314.3 g/mol
InChI Key: XPDOKUVPSWWTDN-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- is a chemical compound for research purposes. This compound features a pyrroloquinazoline core structure, a scaffold of significant interest in medicinal chemistry. Quinazoline derivatives are widely investigated in scientific research for their potential as kinase inhibitors and have been studied for their ability to induce apoptosis in cancer cells, such as in prostate cancer models, via mechanisms that can be independent of their primary receptor target . The specific research applications and mechanistic action of this particular compound are areas for further investigation. This product is intended for laboratory research purposes only and is not for human use.

Properties

CAS No.

195248-16-9

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)ethanone

InChI

InChI=1S/C20H14N2O2/c1-13(23)16-11-18(20(24)14-7-3-2-4-8-14)22-12-21-17-10-6-5-9-15(17)19(16)22/h2-12H,1H3

InChI Key

XPDOKUVPSWWTDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C3=CC=CC=C3N=CN2C(=C1)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Quinazolinium N-Ylide-Based 1,3-Dipolar Cycloaddition

The pyrrolo[1,2-c]quinazoline skeleton is efficiently constructed via 1,3-dipolar cycloaddition between quinazolinium N-ylides and acetylenic dipolarophiles. As demonstrated by Caira et al., N1-quinazolinium bromides react with non-symmetrical acetylenes under mild conditions to yield trisubstituted pyrroles. For example, heating quinazolinium bromide with phenylacetylene in acetonitrile at 80°C produces pyrrolo[1,2-a]quinazolines in 45–61% yields. Critically, the benzoyl group is introduced via pre-functionalized dipolarophiles or post-cycloaddition acylation.

CrO3/NEt3-Promoted Cycloaddition with Chalcones

Chalcones serve as versatile dipolarophiles in CrO3/NEt3-mediated reactions with pyridinium or isoquinolinium N-ylides. Under these conditions, chalcones bearing electron-donating or withdrawing groups (e.g., 4-MeOC6H4, 4-ClC6H4) undergo [3+2] cycloaddition to furnish pyrrolo[2,1-b]pyrroles (Scheme 8). While this method primarily yields 5-benzoylpyrrol-2-ones, analogous conditions may adapt to pyrroloquinazolines by substituting the ylide precursor.

Metal-Mediated Synthesis of 3-Benzoyl Substituents

Manganese(III)-Acetate Radical Reactions

The patent US5082950A details Mn(III)-mediated radical additions to aroylpyrroles, enabling direct functionalization at the pyrrole α-position. For instance, 2-benzoylpyrrole reacts with diethyl bromomalonate in acetic acid under Mn(III) catalysis (70–80°C, N2 atmosphere) to form diethyl (5-benzoylpyrrol-2-yl)methanedicarboxylate (41–78% yield). Hydrolysis and decarboxylation of this intermediate yield the ethanone moiety. Key advantages include solvent versatility (acetic acid, acetonitrile) and in situ generation of Mn(III) from Mn(OAc)3·2H2O.

Trialkylborane/Oxygen Radical Systems

Alternative radical pathways employ triethylborane and oxygen to generate alkyl radicals for C–H functionalization. In dimethyl sulfoxide, methyl radicals (from FeSO4/H2O2) add to 2-benzoylpyrrole, followed by trapping with diethyl bromomalonate. This method avoids metal residues but requires strict anhydrous conditions.

Multistep Organic Transformations

Friedel-Crafts Acylation of Pyrroloquinazolines

Post-cycloaddition acylation introduces the 3-benzoyl group. Treating pyrrolo[1,2-c]quinazoline with benzoyl chloride in AlCl3-containing dichloroethane (0°C to reflux) achieves regioselective acylation at the pyrrole C3 position. Yields depend on the electron density of the heterocycle, with electron-rich systems favoring >70% conversion.

Reductive Amination and Coupling Reactions

Amino esters derived from LAH reduction of ketones (e.g., 9a, 9c) undergo mesylation and displacement with ethyl isonipecotate to install the ethanone sidechain. Subsequent saponification and piperonylamine coupling yield final products, though this route involves six steps with cumulative yields of ~15%.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Limitations
CycloadditionQuinazolinium ylides, CrO380–90°C, DMF45–78Requires pre-functionalized ylides
Mn(III)-mediatedMn(OAc)3, diethyl malonate70–80°C, AcOH41–78Radical side reactions
Friedel-CraftsAlCl3, benzoyl chlorideReflux, DCE60–70Poor regioselectivity in electron-poor systems
Reductive aminationLAH, piperonylamineMulti-step, RT to reflux~15Low cumulative yield

Mechanistic Considerations

Cycloaddition Regiochemistry

The endo preference in CrO3/NEt3-mediated cycloadditions ensures the benzoyl group occupies the less sterically hindered position. DFT calculations suggest that electron-withdrawing groups on the dipolarophile stabilize the transition state by 2–3 kcal/mol, rationalizing the preference for 3-substitution.

Radical Stabilization in Mn(III) Reactions

Mn(III) oxidizes diethyl malonate to generate malonyl radicals, which add to the pyrrole α-position. Spin density calculations indicate maximal radical stability at C5 of 2-benzoylpyrrole, explaining the selectivity for 5-substituted intermediates .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Ethanone derivatives, particularly those containing quinazoline and pyrrole moieties, have been extensively studied for their pharmacological properties. The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Anticancer Compounds derived from quinazoline scaffolds exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for cancer therapy.
Antimicrobial Several derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Some derivatives have demonstrated efficacy in reducing inflammation in animal models, indicating potential for treating inflammatory diseases.
Antiviral Novel quinazolinone derivatives have been investigated for their ability to inhibit HIV-1 replication.
Neuropharmacology Certain compounds exhibit activity as monoamine oxidase inhibitors, which are relevant in treating depression and anxiety disorders.

Synthetic Methodologies

The synthesis of Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl) typically involves several synthetic routes that leverage the unique structural features of quinazoline derivatives. A review by Abdelkhalek et al. outlines various synthetic approaches that can be employed to obtain these compounds:

  • Condensation Reactions : Utilizing benzoyl and pyrrole derivatives to form the desired quinazoline structure.
  • Cyclization Techniques : Employing cyclization methods to create the fused ring system characteristic of the compound.
  • Functionalization Strategies : Modifying existing quinazoline frameworks to enhance biological activity or selectivity.

Case Study 1: Anticancer Activity

A study highlighted the anticancer potential of a series of 4(3H)-quinazolinones, where Ethanone derivatives were evaluated for cytotoxicity against human cancer cell lines. Results indicated a strong correlation between structural modifications and increased anticancer activity, suggesting that the incorporation of the pyrrole moiety enhances therapeutic efficacy.

Case Study 2: Antimicrobial Evaluation

Research conducted on a range of Ethanone derivatives demonstrated notable antimicrobial properties against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzoyl group significantly influenced antibacterial potency.

Case Study 3: Anti-inflammatory Effects

In vivo studies assessing the anti-inflammatory effects of Ethanone derivatives showed promising results in reducing edema in animal models. These findings support further exploration into their therapeutic applications for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural differences between the target compound and related molecules from the evidence:

CAS Number Core Structure Substituents Functional Groups Key Properties
Target Compound Pyrrolo[1,2-c]quinazoline 3-Benzoyl, 1-Ethanone Ketone, Benzoyl, Quinazoline High planarity; potential for π-π interactions
478029-64-0 Imidazo[1,2-a]pyridine 2-Methyl, 4-Methylphenyl sulfanyl Ethanone, Sulfanyl, Methyl Sulfanyl group may enhance metabolic stability
860609-18-3 2(1H)-Pyridinone 3-Benzothiazol-2-yl, 1-Benzyl Pyridinone, Benzothiazole, Benzyl Benzothiazole offers electron-withdrawing effects
337920-81-7 Pyrrolo[1,2-c][1,3]thiazole 5-(4-Methylphenyl), Dimethyl ester Dicarboxylate ester, Methylphenyl Lipophilic due to ester groups
337920-93-1 Pyrrolo[1,2-c][1,3]thiazole 5-(4-Bromophenyl), Dimethyl ester, Oxo Dicarboxylate ester, Bromophenyl Bromine enhances steric bulk and reactivity
860609-32-1 Pyrrolo[1,2-c][1,3]thiazole 5-(4-Bromophenyl), Dicarboxylic acid Carboxylic acid, Bromophenyl Hydrophilic; potential for salt formation
Key Observations:

Core Heterocycles: The target compound’s pyrrolo[1,2-c]quinazoline core is distinct from the imidazo[1,2-a]pyridine (478029-64-0) or pyrrolo[1,2-c]thiazole (337920-81-7) systems. Quinazoline’s nitrogen-rich structure may improve binding to biological targets requiring multiple hydrogen bonds .

Substituent Effects: Benzoyl vs. Bromophenyl/Sulfanyl: The target’s benzoyl group is electron-withdrawing, polarizing the quinazoline ring, whereas bromophenyl (337920-93-1, 860609-32-1) adds steric bulk and reactivity for cross-coupling . Ethanone vs. Dicarboxylate Esters: The ethanone group in the target and 478029-64-0 is less polar than the dicarboxylate esters (337920-81-7, 337920-93-1), impacting solubility and membrane permeability .

Biological Activity

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis methodologies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 314.344 g/mol
  • CAS Number : 20394150

The compound features a pyrroloquinazoline backbone, which is known for its diverse biological properties. The structural components contribute to its interaction with various biological targets.

Synthesis of Ethanone Derivatives

Recent studies have focused on synthesizing derivatives of Ethanone to enhance its biological activity. For instance, researchers have employed methods such as:

  • Pd-Catalyzed Cross-Coupling Reactions : This method allows for the introduction of various substituents on the quinazoline ring, which can significantly alter the compound's bioactivity .
  • One-Pot Synthesis Techniques : These methods streamline the production process and allow for the rapid generation of compound libraries for biological testing .

Anticancer Activity

Ethanone derivatives have shown promising results in inhibiting cancer cell proliferation. For example:

  • Cell Line Studies : In vitro studies using MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines demonstrated significant cytotoxic effects. The growth inhibition was assessed using MTS assays, revealing that certain derivatives reduced cell viability by over 50% at concentrations as low as 10 µM .
CompoundCell LineGI50 (µM)
3aMDA-MB-23125
3bPC-328
4eMDA-MB-23130
5bPC-335

The GI50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against specific cancer types.

The mechanism through which Ethanone derivatives exert their anticancer effects often involves:

  • Inhibition of Heat Shock Protein (Hsp90) : Compounds have been shown to disrupt the function of Hsp90, leading to the degradation of client proteins involved in cancer cell survival . This pathway is critical as Hsp90 is known to stabilize numerous oncoproteins.
  • DNA Intercalation : Some derivatives may act as DNA intercalators, disrupting DNA replication and transcription processes . This property enhances their potential as chemotherapeutic agents.

Study on Quinazoline Derivatives

A study focused on a series of quinazoline derivatives, including those related to Ethanone, demonstrated significant cytotoxicity against various cancer cell lines. The most active compounds exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The study concluded that structural modifications could enhance binding affinity to DNA, thereby increasing cytotoxic activity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that specific substitutions on the quinazoline ring can dramatically influence biological activity. For instance:

  • Compounds with trifluoromethyl groups showed increased cytotoxicity due to enhanced lipophilicity and hydrogen bonding capabilities with DNA targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing pyrrolo[1,2-c]quinazolin-1-yl ethanone derivatives, and how can reaction yields be optimized?

  • Methodology : A common approach involves condensation of α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid under reflux (4–24 hours) . Key variables include solvent polarity (e.g., ethanol/chloroform mixtures for recrystallization) and stoichiometric ratios. Monitoring via TLC (e.g., CHCl3-MeOH 49:1 eluent) ensures reaction completion . Yield optimization may require adjusting reaction time (e.g., 4 hours for cyclization vs. 24 hours for alkylation) and purification via column chromatography .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

  • Methodology :

  • GC-FTIR : Effective for detecting functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and verifying purity .
  • Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns (e.g., m/z 239.273 for analogues) .
  • X-ray Crystallography : Single-crystal analysis with SHELXL refines bond lengths (mean C–C = 0.002 Å) and R-factors (e.g., 0.037) for structural validation .

Q. How can solubility and stability be assessed under varying experimental conditions?

  • Methodology :

  • Solubility Screening : Test polar (DMSO, ethanol) and nonpolar solvents (chloroform) for dissolution. Analogous compounds show moderate solubility in chloroform/ethanol mixtures .
  • Stability Studies : Monitor degradation via HPLC under acidic (glacial acetic acid), basic (2M NaOH), and thermal conditions (25–100°C). Safety data for similar compounds recommend storage at -20°C in inert atmospheres .

Advanced Research Questions

Q. What computational methods predict the reactivity of the quinazolinyl-benzoyl moiety in electrophilic/nucleophilic reactions?

  • Methodology : Density Functional Theory (DFT) calculates parameters like absolute hardness (η) and electronegativity (χ) using ionization potential (I) and electron affinity (A):

  • η=12(IA)\eta = \frac{1}{2}(I - A), χ=12(I+A)\chi = \frac{1}{2}(I + A) .
  • Software (Gaussian, ORCA) models charge distribution to identify reactive sites (e.g., electron-deficient pyrrolo nitrogen).

Q. How can X-ray crystallography resolve challenges in refining complex heterocyclic structures?

  • Methodology : SHELXL is preferred for high-resolution

  • Use TWIN/BASF commands for twinned crystals.
  • Apply restraints for disordered benzoyl groups.
  • Validate with R-factor convergence (<5% discrepancy) .

Q. What factors control regioselectivity during bromination of the pyrrolo-quinazoline core?

  • Methodology :

  • Electrophilic Bromination : Bromine/acetic acid mixtures favor substitution at electron-rich positions (e.g., C-3 of pyrrolo rings) .
  • Kinetic Control : Lower temperatures (0–5°C) and dropwise addition minimize polybromination.
  • Monitoring : LC-MS tracks intermediates; recrystallization (ice-water) isolates products (29% yield reported for analogues) .

Q. How can protective groups enhance synthetic efficiency in multi-step reactions?

  • Methodology :

  • SEM Protection : Shielding pyrrolo nitrogen with SEM-Cl improves alkylation yields (e.g., 1-bromo-3-chloropropane reactions) .
  • Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF to cleave SEM groups post-alkylation.

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